molecular formula C20H18Cl3N3O B12674415 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine CAS No. 113614-55-4

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine

Katalognummer: B12674415
CAS-Nummer: 113614-55-4
Molekulargewicht: 422.7 g/mol
InChI-Schlüssel: DLWGYWVYKHEBNZ-UYAOXDASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine is a complex organic compound characterized by the presence of chlorinated phenyl groups, an imidazole ring, and an isoxazolidine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, followed by the formation of the imidazole ring and the isoxazolidine structure. Common reagents used in these reactions include chlorinating agents, imidazole precursors, and isoxazolidine-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)pentanedinitrile
  • 2,6-Dichlorodiphenylamine

Uniqueness

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

113614-55-4

Molekularformel

C20H18Cl3N3O

Molekulargewicht

422.7 g/mol

IUPAC-Name

(3S,5R)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

InChI

InChI=1S/C20H18Cl3N3O/c1-25-20(12-26-10-9-24-13-26,14-5-7-15(21)8-6-14)11-18(27-25)19-16(22)3-2-4-17(19)23/h2-10,13,18H,11-12H2,1H3/t18-,20-/m1/s1

InChI-Schlüssel

DLWGYWVYKHEBNZ-UYAOXDASSA-N

Isomerische SMILES

CN1[C@](C[C@@H](O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl

Kanonische SMILES

CN1C(CC(O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.